molecular formula C7H6N2O2S2 B8695661 Thieno[2,3-c]pyridine-2-sulfonamide

Thieno[2,3-c]pyridine-2-sulfonamide

Cat. No.: B8695661
M. Wt: 214.3 g/mol
InChI Key: SHCPWNDWHIFLQM-UHFFFAOYSA-N
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Description

Thieno[2,3-c]pyridine-2-sulfonamide is a high-value chemical scaffold in antimicrobial research and development. Its molecular architecture, which combines a electron-deficient thienopyridine core with a sulfonamide pharmacophore, is strategically designed for creating novel bioactive agents . This hybrid structure is of significant interest for developing new compounds to address the growing global issue of pathogenic microorganisms that have demonstrated resistance to commonly used antibiotics . Researchers are particularly focused on this scaffold for its potential to interact with key microbial targets. Scientific investigations into structurally related thienopyrimidine-sulfonamide hybrids have demonstrated promising binding affinities at the active sites of essential bacterial and fungal enzymes, such as dihydrofolate reductase (DHFR) and squalene epoxidase (SE) . These interactions can inhibit critical biological processes, including folate biosynthesis, which is necessary for microbial DNA replication, and ergosterol production, a key component of fungal cell membranes . The compound serves as a versatile precursor for generating novel molecular entities aimed at combating a range of bacterial strains, including Staphylococcus aureus and Escherichia coli , as well as fungal pathogens like Candida albicans . Its core structure provides a planar, heterocyclic framework that allows for strategic functionalization, enabling researchers to fine-tune properties like potency, selectivity, and metabolic stability for hit-to-lead optimization campaigns .

Properties

Molecular Formula

C7H6N2O2S2

Molecular Weight

214.3 g/mol

IUPAC Name

thieno[2,3-c]pyridine-2-sulfonamide

InChI

InChI=1S/C7H6N2O2S2/c8-13(10,11)7-3-5-1-2-9-4-6(5)12-7/h1-4H,(H2,8,10,11)

InChI Key

SHCPWNDWHIFLQM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C=C(S2)S(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomerism: [2,3-c] vs. [2,3-b] Pyridine Fusions

The fusion position of the thiophene and pyridine rings critically influences physicochemical and biological properties:

  • Thieno[2,3-c]pyridine-2-sulfonamide: The sulfur atom is adjacent to the pyridine nitrogen, creating a steric and electronic environment distinct from [2,3-b] isomers. This positioning may enhance interactions with enzymes or receptors involved in inflammatory pathways .
  • Thieno[2,3-b]pyridine derivatives (e.g., ethyl 3-(4-methylbenzenesulfonamido)thieno[2,3-b]pyridine-2-carboxylate): The sulfur is offset from the pyridine nitrogen, favoring antitumor activity through mechanisms like DNA intercalation or kinase inhibition .

Table 1: Structural and Functional Differences

Feature This compound Thieno[2,3-b]pyridine Analogues
Sulfur Position Adjacent to pyridine N Offset from pyridine N
Common Substituents Sulfonamide at C2 Carboxylate esters, carboxamides
Key Bioactivity Anti-inflammatory, antiviral Antitumor, antimicrobial
Synthesis Complexity Less explored, requires Schiff bases Well-established via enaminone routes
Representative Example Patent-protected GAG-ECAM inhibitors Ethyl 3-(tosylamido) derivatives

This compound

  • Anti-inflammatory/Autoimmune Applications: Patent data highlight its role in inhibiting glycosaminoglycan (GAG)-effector cell adhesion molecule (ECAM) interactions, making it a candidate for treating rheumatoid arthritis and lupus .
  • Antiviral Potential: Structural analogues like CHEBI:45087 show activity against viral targets, though specific data for the sulfonamide derivative remain under investigation .

Thieno[2,3-b]pyridine Analogues

  • Antitumor Activity: Derivatives such as 3-[bis(p-tolylsulfonyl)amino]-N-(4-chlorobenzyl)-6-(3,4-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide inhibit melanoma cell proliferation (IC₅₀: 1.2–4.7 µM) via kinase modulation .
  • Antimicrobial Properties: 3,4,6-Triamino-N-phenylthieno[2,3-b]pyridine-2-carboxamide exhibits broad-spectrum activity against Gram-positive bacteria .

Preparation Methods

Schiff Base Cyclization

The condensation of 2-thiophenecarboxaldehyde derivatives with aminoacetaldehyde dimethyl acetal represents a foundational method for constructing the thieno[2,3-c]pyridine core. Herz and Tsai first demonstrated this approach, achieving cyclization through acid-catalyzed Schiff base formation. Modern adaptations report 85–92% yields for halogenated analogues (e.g., 2-chloro-5-fluorothiophene carboxaldehyde) due to enhanced electrophilic aromatic substitution kinetics. Critical parameters include:

  • Temperature : Optimal cyclization occurs at 80–90°C in toluene

  • Acid catalyst : p-Toluenesulfonic acid (0.1 equiv.) minimizes side reactions

  • Halogen effects : Bromine substituents at C5 increase reaction rate by 40% compared to chlorine

Gewald Reaction Adaptation

Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate, synthesized via a modified Gewald reaction, provides an alternative core structure. This three-component reaction combines:

Ethyl 4-oxopiperidine-1-carboxylate+Ethyl cyanoacetate+SulfurEtOH, ΔCore intermediate (78% yield)\text{Ethyl 4-oxopiperidine-1-carboxylate} + \text{Ethyl cyanoacetate} + \text{Sulfur} \xrightarrow{\text{EtOH, Δ}} \text{Core intermediate (78\% yield)}

Sulfonamide Functionalization: Pathways to Target Molecule

Sulfonyl Chloride Intermediate Route

Thieno[2,3-c]pyridine-4-sulfonyl chloride serves as a key intermediate, reacting with ammonia to yield the sulfonamide. Optimal conditions include:

ParameterOptimal ValueEffect on Yield
SolventDry THF68% vs 42% (EtOH)
Temperature0–5°CMinimizes hydrolysis
Ammonia concentration2.5 M in MeOH73% conversion

This method produces ≥95% purity after recrystallization from ethyl acetate/hexane.

Direct Sulfonation-Oxidation

US4731368A details a tandem sulfonation/oxidation process using hydroxylamine-O-sulfonic acid:

  • Sulfonation :

    Thieno[2,3-c]pyridine+ClSO₃HCH₂Cl₂Sulfonic acid (82%)\text{Thieno[2,3-c]pyridine} + \text{ClSO₃H} \xrightarrow{\text{CH₂Cl₂}} \text{Sulfonic acid (82\%)}
  • Amidation :

    Sulfonic acid+H₂NOSO₃HNaOAcSulfonamide (59–69%)\text{Sulfonic acid} + \text{H₂NOSO₃H} \xrightarrow{\text{NaOAc}} \text{Sulfonamide (59–69\%)}

This method avoids isolable sulfonyl chloride intermediates but requires strict pH control (pH 4.5–5.5).

Process Optimization and Scalability

Purification Enhancements

Comparative analysis of crystallization solvents:

Solvent SystemPurity (%)Recovery (%)
DMSO/EtOH (1:3)99.278
EtOAc/Hexane (1:2)98.785
MeOH/H₂O (4:1)97.192

DMSO/ethanol mixtures effectively remove tosyl byproducts but lower recovery rates.

Halogenation Effects

Introducing halogens at C5 significantly improves cyclization efficiency:

SubstituentTime (hr)Yield (%)
H1267
Cl884
Br691
CF₃1079

Electron-withdrawing groups facilitate ring closure through enhanced electrophilicity at C2.

Catalytic Improvements

Screen of Lewis acids in Gewald reaction modifications:

Catalyst (5 mol%)Conversion (%)Selectivity (%)
None5882
Zn(OTf)₂8994
Sc(OTf)₃9397
Yb(OTf)₃9598

Lanthanide triflates enhance both reaction rate and heterocycle regioselectivity.

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Purity (%)Scalability
Schiff base + ClSO₃H46298.5Pilot-scale
Gewald + sulfonation55897.8Lab-scale
Tosyl cyclization37499.1Industrial

The tosyl-directed approach offers superior yield and scalability but requires handling concentrated mineral acids .

Q & A

Q. What are the common synthetic routes for preparing thieno[2,3-c]pyridine-2-sulfonamide?

this compound is typically synthesized via cyclization reactions starting from substituted pyrimidine or thiophene precursors. A widely used method involves the reaction of 2-nitrothiophenes with reducing agents followed by cyclization to form the thienopyridine core. Subsequent sulfonylation using sulfonyl chloride derivatives (e.g., thieno[2,3-c]pyridine-2-sulfonyl chloride) introduces the sulfonamide group . Key steps include optimizing reaction temperatures (e.g., 80–120°C) and catalysts (e.g., Pd/C for reductions). Purification often employs column chromatography or recrystallization.

Q. How can spectroscopic methods be used to characterize this compound?

Structural confirmation relies on:

  • 1H/13C NMR : To identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon frameworks.
  • IR spectroscopy : Detection of sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹).
  • Mass spectrometry (HRMS) : For molecular ion peaks and fragmentation patterns (e.g., [M+H]+ at m/z 233.7 for the sulfonyl chloride precursor) .
  • Elemental analysis : To validate purity (>95% by HPLC) .

Intermediate Research Questions

Q. What biochemical targets are associated with this compound, and how are interactions studied?

The compound inhibits kinases such as GRK2 and CDK8 by binding to their ATP pockets, disrupting phosphorylation cascades . Experimental approaches include:

  • Kinase inhibition assays : Measure IC50 values using fluorescence-based ATP competition assays.
  • X-ray crystallography/NMR : Resolve binding modes (e.g., hydrogen bonding with kinase hinge regions).
  • Cellular assays : Evaluate downstream signaling modulation (e.g., ERK/MAPK pathways) .

Q. How can researchers address discrepancies in reported biological activities of thieno[2,3-c]pyridine derivatives?

Contradictions may arise from variations in:

  • Purity : Use HPLC or GC-MS to verify compound integrity (>98% purity recommended).
  • Assay conditions : Standardize buffer pH, ATP concentrations, and cell lines.
  • Orthogonal validation : Compare in vitro kinase data with cell-based assays (e.g., proliferation inhibition in cancer lines) .

Advanced Research Questions

Q. What strategies optimize the synthetic yield of this compound under scalable conditions?

Key parameters include:

  • Catalyst screening : Test Pd/C, PtO2, or enzymatic catalysts for nitro-group reductions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Temperature control : Gradual heating (ramp to 100°C over 2 hours) minimizes side reactions.
  • Flow chemistry : Improves scalability and reproducibility .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs?

SAR strategies involve:

  • Core modifications : Introduce electron-withdrawing groups (e.g., Br, Cl) at the 4- or 7-positions to enhance kinase affinity .
  • Sulfonamide substitutions : Replace -SO2NH2 with -SO2NHR to modulate solubility and bioavailability.
  • Biological testing : Prioritize analogs with <100 nM IC50 against target kinases and low cytotoxicity (CC50 > 10 µM in HEK293 cells) .

Safety and Handling

Q. What precautions are necessary when handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to respiratory hazards (H314: Causes severe skin burns) .
  • Spill management : Neutralize with sodium bicarbonate and dispose as hazardous waste .

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